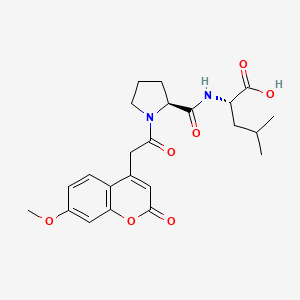

Mca-Pro-Leu

Description

BenchChem offers high-quality Mca-Pro-Leu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mca-Pro-Leu including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXAGDGQBGZNX-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746647 | |

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140430-55-3 | |

| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Mca-Pro-Leu Based Fluorogenic Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Mca-Pro-Leu and related peptide sequences as fluorogenic substrates. These tools are pivotal for the kinetic analysis of various proteases, particularly matrix metalloproteinases (MMPs), and for high-throughput screening of potential inhibitors in drug discovery.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The functionality of Mca-Pro-Leu based substrates is predicated on a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET).[1][2] In this mechanism, a donor fluorophore, upon excitation, transfers its energy to a nearby acceptor molecule, known as a quencher, without the emission of a photon.[2][3] This energy transfer is non-radiative and highly dependent on the distance between the donor and acceptor, typically occurring within a 1 to 10 nanometer range.[3][4]

In the context of these peptide substrates, the sequence incorporates two key moieties:

-

A Fluorophore: (7-Methoxycoumarin-4-yl)acetyl (Mca) serves as the fluorescent donor.[1][5]

-

A Quencher: 2,4-Dinitrophenyl (Dnp) or a similar molecule acts as the acceptor, effectively quenching the fluorescence of Mca when in close proximity.[1][5]

The peptide backbone holds the Mca and Dnp groups in close proximity, facilitating efficient FRET and resulting in a low fluorescence signal in the intact substrate. When a protease, such as an MMP, recognizes and cleaves a specific peptide bond within the sequence (commonly at a Gly-Leu bond), the Mca and Dnp moieties are separated.[6][7] This separation disrupts FRET, leading to a significant increase in the fluorescence emission from the Mca group, which can be monitored in real-time to determine enzymatic activity.[1]

Quantitative Data: Enzyme Specificity and Kinetics

The peptide sequence of these substrates can be modified to confer selectivity for different proteases. Below is a summary of available kinetic parameters for various Mca-Pro-Leu based substrates with several matrix metalloproteinases.

| Substrate Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-13 | 5.2 | - | - |

| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-1 | 27.5 | - | - |

| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-14 | 7.9 | - | - |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-12 | - | - | 1.85 x 10⁵[8] |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-13 | - | - | 0.53 x 10⁵[8] |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-9 | - | - | 0.33 x 10⁵[8] |

| Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-7 | - | - | 1.7 x 10⁵[7] |

| Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-2 | - | - | - |

| Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile-Arg | MMP-1 | 61.2[9] | 0.080[9] | 1.3 x 10³ |

The specificity constant (kcat/Km) for the substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (also referred to as FS-6) is increased two- to ninefold for collagenases (MMP-1, MMP-8, MMP-13) and threefold for MT1-MMP (MMP-14) compared to a shorter, related substrate.[10][11] This substrate also demonstrates a high specificity constant for TACE (TNF-α converting enzyme).[10]

Experimental Protocols

The following sections provide detailed methodologies for utilizing Mca-Pro-Leu based substrates in enzyme activity and inhibitor screening assays.

Enzyme Activity Assay

This protocol outlines the determination of MMP activity using a continuous fluorometric assay.

Materials:

-

Recombinant active MMP enzyme

-

Mca-Pro-Leu based fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 1-10 mM).

-

Dilute the substrate stock solution to the desired final concentration in Assay Buffer. The final concentration should ideally be at or below the Km for accurate kinetic studies.

-

Reconstitute and dilute the active MMP enzyme in Assay Buffer to the desired concentration. Keep the enzyme on ice.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted substrate solution to each well.

-

Include a "substrate blank" control containing only the substrate and Assay Buffer (no enzyme) to measure background fluorescence.

-

-

Initiate Reaction:

-

Pre-warm the microplate to the desired reaction temperature (e.g., 37°C).

-

Add 25 µL of the diluted enzyme solution to the appropriate wells to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Use an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 393 nm.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "substrate blank" wells) from all other readings.

-

Plot the fluorescence intensity (in relative fluorescence units, RFU) versus time.

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.

-

Inhibitor Screening Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Same as for the Enzyme Activity Assay

-

Test inhibitor compound

-

Known MMP inhibitor (e.g., GM6001) as a positive control

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the Enzyme Activity Assay protocol.

-

Prepare a serial dilution of the test inhibitor in Assay Buffer.

-

-

Assay Setup:

-

Add Assay Buffer, diluted enzyme, and the serially diluted inhibitor to the wells of a 96-well plate.

-

Include the following controls:

-

No-Inhibitor Control: Enzyme and substrate without any inhibitor.

-

Positive Control: Enzyme, substrate, and a known inhibitor at a concentration that gives maximal inhibition.

-

Substrate Blank: Substrate and buffer only.

-

-

Incubate the plate for a pre-determined time (e.g., 30-60 minutes) at the reaction temperature to allow for inhibitor-enzyme binding.

-

-

Initiate Reaction:

-

Add the diluted substrate solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity as described in the Enzyme Activity Assay protocol.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.[12][13]

-

Mandatory Visualizations

Chemical Structures

Note: Due to limitations in rendering complex chemical structures directly in DOT language, placeholder images are used. The actual chemical structures are widely available in chemical databases.

Conclusion

Mca-Pro-Leu based fluorogenic substrates are powerful and versatile tools for the study of proteases, particularly MMPs. Their mechanism of action, rooted in the principles of FRET, allows for sensitive and continuous monitoring of enzyme activity. The ability to modify the peptide sequence provides a means to tailor substrates for specific enzymes, making them invaluable for both fundamental kinetic studies and high-throughput screening of potential therapeutic inhibitors. Proper understanding and implementation of the experimental protocols outlined in this guide are crucial for obtaining accurate and reproducible data in these applications.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 3. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Advanced microscopy applications – an overview of FRET- Oxford Instruments [andor.oxinst.com]

- 5. benchchem.com [benchchem.com]

- 6. abcam.com [abcam.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shop.bachem.com [shop.bachem.com]

- 12. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening | MDPI [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Use of Mca-Pro-Leu Based Fluorogenic Substrates in Protease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of protease research and drug discovery, highly sensitive and specific assays are paramount for elucidating enzyme function and identifying potential therapeutic inhibitors. Among the arsenal of tools available, fluorogenic peptide substrates built upon the core sequence Mca-Pro-Leu have emerged as invaluable reagents for the continuous monitoring of protease activity. This technical guide provides an in-depth overview of the application of Mca-Pro-Leu based substrates, with a primary focus on their use in studying Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved in tissue remodeling, inflammation, and cancer.

These substrates operate on the principle of Fluorescence Resonance Energy Transfer (FRET). They incorporate a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, typically a dinitrophenyl (Dnp) group. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond by a target protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Core Principles and Applications

The versatility of the Mca-Pro-Leu scaffold allows for the synthesis of a variety of peptide sequences with tailored selectivity towards different proteases. By modifying the amino acid sequence flanking the cleavage site, researchers can create substrates with enhanced specificity for individual MMPs or other proteases like Thimet oligopeptidase.

The primary applications of Mca-Pro-Leu based substrates in research include:

-

Enzyme Activity Assays: Quantifying the catalytic activity of purified proteases or enzymes present in complex biological samples such as cell lysates and tissue homogenates.

-

Inhibitor Screening: Facilitating high-throughput screening of small molecules or biologicals for their inhibitory potential against specific proteases, a critical step in drug discovery.

-

Kinetic Studies: Determining key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which provide insights into enzyme efficiency and substrate affinity.

Quantitative Data Summary

The selection of an appropriate substrate is crucial for the success of any protease assay. The following table summarizes the kinetic parameters for various Mca-Pro-Leu based substrates with their respective target enzymes.

| Substrate Sequence | Target Enzyme(s) | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, MMP-2, MMP-13 | Variable | ~328 | ~393-420 |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenases (MMP-1, -8, -13), MT1-MMP (MMP-14), TACE | Increased 2- to 9-fold for collagenases vs. FS-1; 0.8x10⁶ for TACE | ~325 | ~393 |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-12, MMP-13, MMP-9 | 1.85x10⁵ (for MMP-12) | ~325 | ~393 |

| Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) | Thimet oligopeptidase | Not specified | Not specified | Not specified |

Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature). Researchers should consult the primary literature for specific experimental details.

Experimental Protocols

The following section provides a generalized, yet detailed, protocol for conducting a protease activity assay using an Mca-Pro-Leu based FRET substrate.

Materials

-

Purified recombinant protease or biological sample containing the protease of interest.

-

Mca-Pro-Leu based FRET peptide substrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

-

Inhibitor stock solution (for inhibition assays).

-

96-well black microplate, suitable for fluorescence measurements.

-

Fluorescence microplate reader with temperature control and appropriate excitation/emission filters.

Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the protease to a stock concentration in a suitable buffer (as recommended by the supplier) and store on ice.

-

Prepare a stock solution of the Mca-Pro-Leu substrate in DMSO (e.g., 1-10 mM). Protect from light.

-

If performing an inhibition assay, prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

Create a serial dilution of the substrate in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.5 - 20 µM).

-

Pipette the diluted substrate solutions into the wells of the 96-well black microplate.

-

Include appropriate controls:

-

No-Enzyme Control: Substrate in Assay Buffer to measure background fluorescence.

-

No-Substrate Control: Enzyme in Assay Buffer to control for intrinsic fluorescence.

-

Vehicle Control (for inhibition assays): Enzyme, substrate, and the same concentration of solvent used for the inhibitor.

-

-

For inhibition assays, add the inhibitor dilutions to the appropriate wells.

-

Equilibrate the microplate to the desired assay temperature (e.g., 37°C) in the fluorescence microplate reader.

-

-

Initiation and Measurement:

-

Prepare a working solution of the protease in pre-warmed Assay Buffer.

-

Initiate the reaction by adding the protease solution to each well (except the no-enzyme control).

-

Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Set the excitation and emission wavelengths according to the substrate's specifications (e.g., Ex: 328 nm, Em: 393 nm).

-

Collect data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes, ensuring the reaction is in the initial linear phase.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all other readings.

-

Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

For kinetic analysis, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression analysis to determine Km and Vmax.

-

For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Matrix Metalloproteinases

MMPs are key regulators of the extracellular matrix and are implicated in various signaling pathways that control cell behavior in both physiological and pathological conditions, such as cancer and inflammation. Below are diagrams illustrating the central role of MMPs in some of these pathways.

Caption: Key signaling pathways regulating MMP expression in inflammation and cancer.

Experimental Workflow for a FRET-based Protease Assay

The logical flow of a typical FRET-based protease assay using an Mca-Pro-Leu substrate is depicted in the following diagram.

Caption: A step-by-step workflow for a typical FRET-based protease assay.

Conclusion

Mca-Pro-Leu based fluorogenic substrates are powerful and adaptable tools for the study of proteases, particularly Matrix Metalloproteinases. Their ability to provide continuous, real-time kinetic data makes them indispensable for basic research, inhibitor screening, and detailed mechanistic studies. By understanding the principles of FRET, selecting the appropriate substrate, and following a robust experimental protocol, researchers can gain valuable insights into the roles of these critical enzymes in health and disease, thereby accelerating the development of novel diagnostics and therapeutics.

An In-depth Technical Guide to the Synthesis and Purification of Mca-Pro-Leu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of the fluorogenic dipeptide, (7-Methoxycoumarin-4-yl)acetyl-L-prolyl-L-leucine (Mca-Pro-Leu). This peptide is a valuable tool in biochemical assays, particularly for the study of proteases, such as matrix metalloproteinases (MMPs), where it can function as a component of a larger FRET-based substrate.[1][2] This document details the chemical synthesis via solid-phase peptide synthesis (SPPS), purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for characterization.

Core Concepts

Mca-Pro-Leu is a fluorescently labeled dipeptide. The synthesis involves the sequential coupling of L-leucine and L-proline onto a solid support, followed by the attachment of the fluorescent moiety, 7-methoxycoumarin-4-acetic acid (Mca), to the N-terminus. The purification process is critical to remove unreacted reagents and byproducts, ensuring the high purity required for sensitive enzymatic assays.

Data Presentation

Table 1: Physicochemical and Spectral Properties of Mca-Pro-Leu

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈N₂O₇ | [3] |

| Molecular Weight | 444.48 g/mol | [3] |

| Excitation Wavelength (λex) | 328 nm | [3] |

| Emission Wavelength (λem) | 393 nm | [3] |

| Appearance | White Powder | [3] |

| Purity (typical) | >95% (via HPLC) | [2] |

Table 2: Key Reagents and Solvents for Mca-Pro-Leu Synthesis

| Reagent/Solvent | Purpose | Typical Grade |

| 2-Chlorotrityl chloride resin | Solid support for peptide synthesis | 1% DVB, 100-200 mesh |

| Fmoc-Leu-OH | C-terminal amino acid | Peptide synthesis grade |

| Fmoc-Pro-OH | N-terminal amino acid | Peptide synthesis grade |

| 7-Methoxycoumarin-4-acetic acid (Mca) | Fluorescent labeling reagent | ≥98% |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | Peptide synthesis grade |

| 1-Hydroxybenzotriazole (HOBt) | Coupling additive | Peptide synthesis grade |

| Piperidine | Fmoc deprotection reagent | Reagent grade |

| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |

| Dichloromethane (DCM) | Solvent | ACS grade |

| Trifluoroacetic acid (TFA) | Cleavage reagent | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger | Reagent grade |

| Diethyl ether (cold) | Precipitation of crude peptide | Anhydrous |

Table 3: Typical Parameters for RP-HPLC Purification

| Parameter | Value |

| Column | C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative) |

| Mobile Phase A | 0.1% TFA in deionized water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 10-70% B over 30 minutes (example, may require optimization) |

| Flow Rate | 1 mL/min (analytical) or 15-20 mL/min (preparative) |

| Detection | 220 nm (peptide bond) and 328 nm (Mca group) |

| Expected Purity | >95% |

Experimental Protocols

I. Solid-Phase Synthesis of Mca-Pro-Leu

This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) methodology.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Leu-OH):

-

Swell 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Dissolve Fmoc-Leu-OH (2 equivalents relative to resin loading capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (17:2:1) and agitate for 30 minutes.

-

Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Second Amino Acid Coupling (Fmoc-Pro-OH):

-

Dissolve Fmoc-Pro-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test (should be negative).

-

Wash the resin with DMF (5x) and DCM (3x).

4. N-terminal Mca Coupling:

-

Perform Fmoc deprotection of the N-terminal proline as described in step 2.

-

Dissolve 7-methoxycoumarin-4-acetic acid (Mca) (2 equivalents), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.

-

Add the Mca coupling solution to the resin.

-

Agitate for 4-6 hours at room temperature, protected from light.

-

Wash the resin with DMF (5x) and DCM (3x).

-

Dry the resin under vacuum.

5. Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.

II. Purification by Reverse-Phase HPLC

1. Sample Preparation:

-

Dissolve the crude Mca-Pro-Leu pellet in a minimal amount of Mobile Phase A (or a mixture of A and B).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulates.

2. HPLC Method:

-

Equilibrate the C18 RP-HPLC column with the starting conditions of the gradient (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Inject the filtered sample onto the column.

-

Run a linear gradient of increasing Mobile Phase B (e.g., 10% to 70% B over 30 minutes).

-

Monitor the elution profile at 220 nm and 328 nm.

-

Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

3. Post-Purification Processing:

-

Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the final purified Mca-Pro-Leu as a white, fluffy powder.

III. Characterization

1. Mass Spectrometry:

-

Confirm the identity of the purified product by electrospray ionization mass spectrometry (ESI-MS).

-

Expected [M+H]⁺: ~445.5 m/z.

2. NMR Spectroscopy:

-

For structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed. The spectra will show characteristic peaks for the coumarin, proline, and leucine residues.

Visualizations

Caption: Workflow for the synthesis and purification of Mca-Pro-Leu.

Caption: Principle of a FRET-based protease assay using an Mca-containing substrate.

References

- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 3. Mca-Pro-Leu-OH | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide to the Stability and Storage of Mca-Pro-Leu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorogenic peptide substrate, Mca-Pro-Leu. The information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and performance of this reagent in experimental assays. This document outlines storage recommendations for both lyophilized powder and solutions, presents a detailed experimental protocol for stability assessment, and provides a visual workflow for this procedure.

Summary of Storage Conditions and Stability

Proper storage of Mca-Pro-Leu is critical to prevent degradation and ensure reproducible experimental results. The stability of the peptide is dependent on its physical state (lyophilized powder or in solution) and the storage temperature.

Lyophilized Powder

For long-term storage, lyophilized Mca-Pro-Leu should be stored in a freezer at temperatures of -20°C or below.[1] Some suppliers recommend even lower temperatures of -80°C for extended shelf life.[2] When stored under these conditions, protected from moisture and light, the lyophilized powder is expected to be stable for at least one to two years.[2]

Table 1: Recommended Storage Conditions for Lyophilized Mca-Pro-Leu

| Storage Temperature | Recommended Duration | Key Considerations |

| -20°C or below | Up to 1 year[2] | Protect from moisture and light. |

| -80°C | Up to 2 years[2] | Ideal for long-term archival. Protect from moisture and light. |

Stock Solutions

Once reconstituted, typically in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, the stability of Mca-Pro-Leu in solution is more limited. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

For short-term storage, aliquoted stock solutions can be kept at -20°C for up to one month.[2][3] For longer-term storage, it is advisable to store the aliquots at -80°C, which can extend the stability to six months.[2][3] It is crucial to use anhydrous solvents and to seal containers tightly to prevent the uptake of moisture, which can accelerate degradation.

Table 2: Recommended Storage Conditions for Mca-Pro-Leu Stock Solutions

| Storage Temperature | Recommended Duration | Key Considerations |

| -20°C | Up to 1 month[2][3] | Aliquot to avoid freeze-thaw cycles. Protect from light. |

| -80°C | Up to 6 months[2][3] | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvent. Protect from light. |

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of Mca-Pro-Leu under specific experimental conditions, a functional assay measuring its activity as a substrate for a relevant enzyme (e.g., a matrix metalloproteinase, MMP) can be employed. The principle of this assay is that a decrease in the rate of enzymatic cleavage of the substrate over time corresponds to its degradation.

Materials

-

Mca-Pro-Leu

-

Anhydrous DMSO or other suitable solvent

-

A purified, active enzyme that cleaves Mca-Pro-Leu (e.g., MMP-2 or MMP-7)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

96-well black microtiter plates

-

Fluorescence plate reader with excitation at ~328 nm and emission at ~393 nm

-

Incubator or water bath set to the desired test temperature (e.g., 4°C, room temperature, 37°C)

Methodology

-

Preparation of Mca-Pro-Leu Stock Solution:

-

Carefully weigh the lyophilized Mca-Pro-Leu powder.

-

Dissolve in anhydrous DMSO to a final concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use microcentrifuge tubes and store immediately at -80°C.

-

-

Incubation for Stability Testing:

-

At time zero (T=0), thaw one aliquot of the Mca-Pro-Leu stock solution. This will serve as the baseline for activity.

-

Place other aliquots at the desired incubation temperatures for stability testing (e.g., 4°C, 25°C, 37°C).

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and weekly thereafter), remove one aliquot from each temperature condition for analysis.

-

-

Enzymatic Assay:

-

Prepare a reaction mixture in a 96-well black microtiter plate consisting of the assay buffer and a known, fixed concentration of the active enzyme.

-

Initiate the reaction by adding the aged Mca-Pro-Leu substrate (from the incubated aliquots) to a final concentration that is within the linear range of the assay.

-

Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

For each time point and temperature condition, calculate the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

-

Normalize the reaction rates by dividing the V₀ at each time point by the V₀ at T=0 for the sample stored at -80°C (which is assumed to have 100% stability).

-

Plot the percentage of remaining activity versus time for each temperature condition to generate stability curves.

-

Visualizations

Experimental Workflow for Mca-Pro-Leu Stability Assessment

Caption: Workflow for assessing the stability of Mca-Pro-Leu.

Logical Relationship for Mca-Pro-Leu Usage in a Generic MMP Assay

Caption: Logical flow of Mca-Pro-Leu cleavage in an MMP assay.

No specific signaling pathways involving Mca-Pro-Leu as a key signaling molecule have been identified in the literature. Its primary application is as a tool for measuring protease activity in vitro.

References

The Mca-Pro-Leu Substrate Family: A Technical Guide to its Discovery, History, and Application in Protease Research

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and application of Mca-Pro-Leu fluorogenic substrates. This whitepaper provides an in-depth analysis of their biochemical properties, experimental protocols, and quantitative data to facilitate their effective use in protease research and inhibitor screening.

Introduction: The Advent of Fluorogenic Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. The development of sensitive and specific assays to measure protease activity has been a cornerstone of this research. Among the most powerful tools to emerge are fluorogenic peptide substrates, which provide a continuous and real-time measurement of enzyme activity. These synthetic peptides are designed to mimic the natural cleavage sites of proteases and are modified with a fluorophore and a quencher. In their intact state, the quencher suppresses the fluorescence of the fluorophore through a process known as Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, this quenching is relieved, resulting in a quantifiable increase in fluorescence.[1][2]

The Mca-Pro-Leu family of substrates represents a significant advancement in this field, offering enhanced sensitivity and specificity for a range of proteases, particularly the matrix metalloproteinases (MMPs). This guide will delve into the discovery and historical development of these substrates, provide detailed experimental protocols for their use, and present key quantitative data for their interaction with various enzymes.

Discovery and History: The Evolution of Mca-Pro-Leu Substrates

The foundational work in fluorogenic MMP substrates was laid by Knight and colleagues, who introduced the use of the (7-methoxycoumarin-4-yl)acetyl (Mca) group as a fluorophore, effectively quenched by a 2,4-dinitrophenyl (Dnp) group.[2] This FRET pair offered favorable spectral properties for robust protease assays.[2]

A significant breakthrough came with the development of the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (often abbreviated as FS-1), where Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl. This substrate proved to be a versatile tool for assaying the activity of various MMPs.

Further refinement led to the synthesis of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (known as FS-6).[3] Research by Neumann et al. in 2004 demonstrated that the N-terminal extension with a lysine residue in FS-6 resulted in a substrate with markedly improved properties for certain proteases.[3] Specifically, FS-6 exhibited a two- to nine-fold increased specificity constant (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and a threefold increase for MT1-MMP (MMP-14) compared to FS-1.[3] This enhancement in kinetic efficiency, coupled with its excellent water solubility, established FS-6 and its analogs as highly valuable reagents for quantifying MMP activity in both purified systems and complex biological samples, including on the surface of viable cells.[3]

Quantitative Data: Kinetic Parameters of Mca-Pro-Leu Substrates

The efficacy of a protease substrate is quantitatively defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Km, is the specificity constant and represents the catalytic efficiency of an enzyme for a given substrate. A higher kcat/Km value indicates a more efficient enzymatic reaction. The following table summarizes the reported kinetic parameters for Mca-Pro-Leu substrates with various matrix metalloproteinases.

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-1 | 1.1 x 10⁵ | [3] |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-8 | 2.1 x 10⁵ | [3] |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-13 | 4.5 x 10⁵ | [3] |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MT1-MMP (MMP-14) | 1.5 x 10⁵ | [3] |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | TACE (ADAM17) | 0.8 x 10⁶ | [3] |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | MMP-1 | 1.21 x 10⁴ | [2] |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | MMP-2 | 6.3 x 10⁵ | [4] |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | MMP-7 | 1.7 x 10⁵ | [4] |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | MMP-9 | 1.1 x 10⁶ | [5] |

Experimental Protocols

General MMP Activity Assay

This protocol outlines a general procedure for measuring the activity of a purified MMP using a Mca-Pro-Leu based fluorogenic substrate.

Materials:

-

Purified, active MMP

-

Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ or similar substrate

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the Mca-Pro-Leu substrate (e.g., 1 mM in DMSO).

-

Dilute the purified MMP to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 90 µL of assay buffer.

-

Add 5 µL of the diluted MMP solution to the appropriate wells.

-

Include a "no enzyme" control well containing only assay buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to a final concentration of 10 µM (or a concentration below the Km if determining kinetic parameters).

-

Start the enzymatic reaction by adding 5 µL of the substrate working solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Plot the fluorescence intensity versus time for each MMP concentration.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

MMP Inhibitor Screening Assay

This protocol provides a framework for screening potential MMP inhibitors.

Materials:

-

All materials from the MMP Activity Assay protocol

-

Putative MMP inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

A known MMP inhibitor as a positive control (e.g., GM6001)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitors and the positive control inhibitor in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 85 µL of assay buffer to each well.

-

Add 5 µL of each inhibitor dilution to the corresponding wells. Include a "no inhibitor" control (vehicle only) and a positive control.

-

Add 5 µL of the diluted MMP solution to all wells except the "no enzyme" control.

-

Pre-incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.

-

-

Initiate and Measure Reaction:

-

Initiate the reaction by adding 5 µL of the substrate working solution to each well.

-

Immediately measure the fluorescence as described in the MMP Activity Assay protocol.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Solid-Phase Peptide Synthesis of Mca-Pro-Leu Substrates

The synthesis of Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]

General Principle: The peptide is assembled on a solid support resin, starting from the C-terminal amino acid. Each amino acid is added sequentially after the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. The Mca group is coupled to the N-terminus of the completed peptide, and the Dpa residue is incorporated as one of the amino acids in the sequence. Finally, the peptide is cleaved from the resin and purified.

Key Steps:

-

Resin Swelling: The resin (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent like dimethylformamide (DMF).[7]

-

Fmoc Deprotection: The Fmoc group is removed from the resin or the N-terminal amino acid using a solution of piperidine in DMF.[7]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin. This cycle of deprotection and coupling is repeated for each amino acid in the sequence, including the Dpa residue.

-

Mca Coupling: After the final amino acid is coupled and its Fmoc group is removed, the Mca group is coupled to the N-terminus.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Mechanism and Workflow

To better illustrate the principles and procedures described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Enzymatic cleavage of the Mca-Pro-Leu substrate by a protease.

Caption: A typical experimental workflow for an MMP inhibitor screening assay.

Conclusion

The discovery and development of Mca-Pro-Leu based fluorogenic substrates have provided researchers with powerful and versatile tools for the study of proteases, particularly matrix metalloproteinases. Their enhanced sensitivity and specificity, coupled with their suitability for high-throughput screening, have made them indispensable in both basic research and drug discovery. This technical guide has provided a comprehensive overview of the history, quantitative data, and detailed experimental protocols for the effective application of these substrates. By understanding the principles behind their design and the practical aspects of their use, researchers can confidently employ Mca-Pro-Leu substrates to advance our understanding of protease biology and to accelerate the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. biomatik.com [biomatik.com]

Solubility of Mca-Pro-Leu in Various Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the fluorogenic dipeptide Mca-Pro-Leu and its derivatives. Understanding the solubility of this core substrate is critical for its effective use in enzyme assays, inhibitor screening, and various drug development applications. This document compiles available quantitative data, details experimental protocols for solubility determination, and offers visual workflows to guide researchers in preparing and utilizing Mca-Pro-Leu and related compounds.

While specific quantitative solubility data for the core Mca-Pro-Leu dipeptide in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES is not extensively documented in publicly available literature, this guide provides solubility information for closely related derivatives and in various solvent systems. Furthermore, it equips researchers with the necessary experimental protocols to determine solubility in their specific buffer systems.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for Mca-Pro-Leu and its longer peptide derivatives in various solvents and buffer systems.

Table 1: Solubility of Mca-Pro-Leu-OH

| Solvent | Concentration | Citation |

| Methanol | 50 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |

Table 2: Solubility of Mca-Pro-Leu Derivatives

| Peptide Derivative | Solvent/Buffer | Concentration | Citation | | :--- | :--- | :--- | | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 20% Acetic Acid | 1 mg/mL |[1] | | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | | | MOCAc-Pro-Leu-Gly-Leu-A2pr(Dnp)-Ala-Arg-NH₂ | H₂O | 1 mM | | | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | H₂O | 10 mg/mL | | | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | | | A related unnamed compound | Phosphate-Buffered Saline (PBS), pH 7.4 | 299.7 ± 6.42 µM |[1] |

Note: The trifluoroacetate salt form of some peptide derivatives can enhance their solubility and stability in various solvents.[2]

Experimental Protocols

This section details methodologies for determining the solubility of Mca-Pro-Leu and its derivatives, as well as a general protocol for fluorogenic peptide assays.

Protocol 1: General Procedure for Determining Peptide Solubility

This protocol provides a systematic approach to assess the solubility of a peptide in a chosen buffer.

-

Initial Assessment : Begin by attempting to dissolve a small amount of the peptide (e.g., 1 mg) in the desired sterile buffer (e.g., Tris or phosphate buffer at pH 7).

-

Sonication : To aid dissolution, briefly sonicate the mixture. A recommended procedure is three 10-second bursts, with the sample chilled on ice between each sonication. Sonication helps to break up aggregates and improve solubility.

-

Gentle Warming : If precipitation persists, gentle warming of the solution may be beneficial. Avoid excessive heat, as it can degrade the peptide.

-

Visual Inspection : A properly solubilized peptide will result in a clear, particle-free solution.

-

Centrifugation : Before use, centrifuge the tube at 10,000 x g for 5 minutes to pellet any undissolved powder.

Protocol 2: Quantitative Solubility Determination by HPLC

For a precise determination of kinetic solubility, High-Performance Liquid Chromatography (HPLC) can be employed.

-

Incubation : Incubate the compound at a high concentration (e.g., 500 µM) in the desired buffer (e.g., PBS) for an extended period (e.g., 18 hours) with agitation (e.g., 600 rpm vortexing).

-

Centrifugation : After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet any undissolved compound.

-

Analysis : Carefully collect the supernatant and analyze it by HPLC.

-

Quantification : Compare the peak area of the compound in the supernatant to a standard curve of known concentrations to determine the solubility.[1]

Protocol 3: General Fluorogenic Peptide Assay

The following is a general protocol for using Mca-Pro-Leu or its derivatives in a protease activity assay.

-

Substrate Preparation : Prepare a stock solution of the Mca-Pro-Leu substrate in a suitable solvent like DMSO.

-

Assay Buffer Preparation : Prepare the desired assay buffer. Common components include a buffering agent (e.g., 50 mM Tris or HEPES), salts (e.g., 100-150 mM NaCl), and divalent cations if required by the enzyme (e.g., 10 mM CaCl₂). The pH is typically adjusted to the optimal range for the enzyme of interest (e.g., pH 7.5). A non-ionic detergent like Brij-35 (e.g., 0.05%) may also be included to prevent aggregation.

-

Reaction Setup : In a microplate well, combine the assay buffer, the enzyme solution, and any potential inhibitors.

-

Initiation : Initiate the reaction by adding the fluorogenic substrate to the well.

-

Fluorescence Monitoring : Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time. The excitation and emission wavelengths for the Mca fluorophore are typically around 320-340 nm and 390-405 nm, respectively.

Visualizing Experimental Workflows and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and decision-making processes related to the solubility of Mca-Pro-Leu.

References

- 1. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Probing Matrix Metalloproteinase Activity: An In-Depth Guide to Mca-Pro-Leu Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of substrates containing the Mca-Pro-Leu motif by Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial in both physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Understanding their substrate specificity and kinetics is paramount for the development of targeted diagnostics and therapeutics. The fluorogenic peptide substrate, frequently incorporating the Mca-Pro-Leu sequence, serves as a vital tool for assaying MMP activity. This document details the quantitative kinetics of this cleavage, provides standardized experimental protocols, and illustrates the underlying biochemical processes.

Quantitative Analysis of Mca-Pro-Leu Substrate Cleavage by MMPs

The efficiency of MMP-mediated cleavage of synthetic fluorogenic substrates is typically quantified by the specificity constant (kcat/Km). This value reflects how efficiently an enzyme converts a substrate to a product. The following tables summarize the kinetic parameters for the cleavage of two widely used Mca-Pro-Leu containing substrates by a panel of human MMPs.

The substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ is a well-established fluorogenic substrate for a variety of MMPs.[1] Cleavage at the Gly-Leu bond separates the fluorescent Mca (7-methoxycoumarin-4-acetyl) group from the dinitrophenyl (Dpa) quencher, leading to a quantifiable increase in fluorescence.[1]

A modification of this substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6), has been developed to improve substrate properties. The addition of a lysine residue at the N-terminus results in increased specificity constants for several collagenases and MT1-MMP.[2][3]

Table 1: Specificity Constants (kcat/Km) for the Cleavage of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) by Various Human MMPs.

| MMP Isoform | Common Name | kcat/Km (M⁻¹s⁻¹) | Relative Selectivity vs. MMP-1 |

| MMP-1 | Collagenase-1 | 1.1 x 10⁶ | 1.0 |

| MMP-8 | Collagenase-2 | 2.1 x 10⁶ | 1.9 |

| MMP-13 | Collagenase-3 | 4.3 x 10⁶ | 3.9 |

| MMP-14 | MT1-MMP | 1.8 x 10⁶ | 1.6 |

| MMP-2 | Gelatinase A | 1.2 x 10⁶ | 1.1 |

| MMP-9 | Gelatinase B | 1.4 x 10⁶ | 1.3 |

| MMP-7 | Matrilysin | 1.5 x 10⁶ | 1.4 |

Data sourced from Neumann et al., Analytical Biochemistry, 2004.[4] As the data indicates, while FS-6 is a substrate for MMP-1, it is also efficiently cleaved by several other MMPs, particularly the collagenases (MMP-8 and MMP-13) and MT1-MMP (MMP-14), demonstrating a degree of promiscuity.[4]

Experimental Protocols

Fluorogenic MMP Activity Assay

This protocol outlines a standard method for determining the kinetic parameters of MMP cleavage of a fluorogenic substrate like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

Materials:

-

Recombinant human MMPs (activated)

-

Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Fluorescence microplate reader (Excitation: 325-328 nm, Emission: 393-400 nm)

-

96-well black microplates

Procedure:

-

Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in DMSO. Determine the precise concentration spectrophotometrically.[5]

-

Enzyme Preparation: Dilute the activated MMP to the desired concentration in assay buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 1-10 nM).

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 25 µL of the diluted enzyme solution to the appropriate wells.

-

Add 25 µL of a series of substrate dilutions (prepared in assay buffer) to the wells to achieve a range of final concentrations (e.g., 0.5 µM to 20 µM).

-

Include control wells containing substrate without enzyme (for background fluorescence) and enzyme without substrate.

-

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).[6]

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the progress curves.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum velocity).

-

Calculate the catalytic constant (kcat) by dividing Vmax by the enzyme concentration.

-

The specificity constant is then calculated as the ratio of kcat/Km.[4]

-

Activation of Pro-MMPs

MMPs are typically produced as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation.[7][8]

Materials:

-

Pro-MMP solution

-

APMA (4-aminophenylmercuric acetate)

-

Assay Buffer

Procedure:

-

Prepare a stock solution of APMA in DMSO.

-

Dilute the pro-MMP to the desired concentration in assay buffer.

-

Add APMA to the pro-MMP solution to a final concentration of 1-2 mM.[6][9]

-

Incubate the mixture at 37°C for a period ranging from 1 to 24 hours, depending on the specific MMP.[9] The activation can be monitored by observing a shift to a lower molecular weight on SDS-PAGE.[9]

Visualizing the Core Processes

To better understand the experimental workflow and the underlying principles, the following diagrams have been generated using the DOT language.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Mca-Pro-Leu Motif: A Fluorogenic Key to Unlocking Matrix Metalloproteinase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide sequence Methoxycoumarin-Proline-Leucine (Mca-Pro-Leu) serves as a fundamental recognition and cleavage site in a widely utilized class of fluorogenic substrates for the study of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies associated with the use of Mca-Pro-Leu-based fluorescent labels. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively employ these tools in enzyme kinetics, inhibitor screening, and the investigation of MMPs in various physiological and pathological contexts.

Introduction: The Mca-Pro-Leu FRET System

Mca-Pro-Leu is a fluorescently labeled peptide that, in its complete substrate form, operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The system consists of a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, commonly 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca fluorophore to the Dnp quencher results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by an active MMP, the Mca and Dnp moieties are separated, disrupting the FRET process and leading to a quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal provides a sensitive and continuous assay for measuring MMP activity.

The Fluorophore: (7-methoxycoumarin-4-yl)acetyl (Mca)

The Mca group is a coumarin-based fluorophore that exhibits favorable spectral properties for use in biological assays. Its relatively small size minimizes steric hindrance that could interfere with enzyme-substrate interactions.

The Quencher: 2,4-dinitrophenyl (Dnp)

The Dnp group serves as an efficient non-fluorescent quencher for the Mca fluorophore. Its broad absorption spectrum overlaps with the emission spectrum of Mca, enabling effective energy transfer and quenching.

Quantitative Data: Spectroscopic and Kinetic Parameters

The following tables summarize the key quantitative data for the Mca fluorophore and the kinetic parameters of common Mca-Pro-Leu-containing substrates with various matrix metalloproteinases.

Table 1: Spectroscopic Properties of the Mca Fluorophore

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | 325 - 328 nm | [1] |

| Emission Wavelength (λem) | 392 - 420 nm | [1] |

| Molar Extinction Coefficient (ε) at 325 nm | 14,500 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (ΦF) | 0.49 | [2] |

Table 2: Kinetic Parameters of Mca-Pro-Leu Based Substrates for Various MMPs

| Substrate | MMP | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1 | - | 1.1 x 10⁵ | [3] |

| MMP-2 | - | 1.2 x 10⁶ | [3] | |

| MMP-7 | - | 1.1 x 10⁶ | [3] | |

| MMP-8 | - | 2.0 x 10⁵ | [3] | |

| MMP-9 | - | 1.1 x 10⁶ | [3] | |

| MMP-13 | - | 1.9 x 10⁶ | [3] | |

| MMP-14 | - | 1.5 x 10⁵ | [3] | |

| TACE | - | 4.0 x 10⁵ | [4] | |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-1 | 27.5 | 2.0 x 10⁵ | [4] |

| MMP-8 | - | 1.8 x 10⁶ | [4] | |

| MMP-13 | 5.2 | 1.9 x 10⁶ | [4] | |

| MMP-14 | 7.9 | 4.5 x 10⁵ | [4] | |

| TACE | - | 8.0 x 10⁵ | [4] | |

| Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | MMP-26 | - | 3.0 x 10⁴ | [5] |

Note: Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl, a derivative of Dnp.

Experimental Protocols

This section provides a detailed methodology for a standard MMP kinetic assay using a Mca-Pro-Leu based substrate. The example provided is for the characterization of an MMP-13 inhibitor, but the protocol can be adapted for other MMPs and applications.

Materials and Reagents

-

Recombinant Human MMP-13 (activated): Store at -80°C in single-use aliquots.

-

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6 Substrate): Prepare a stock solution in DMSO and store at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.

-

MMP Inhibitor (e.g., GM6001): Prepare a stock solution in DMSO and store at -20°C.

-

96-well black, flat-bottom microplates.

-

Fluorescence plate reader with excitation and emission wavelengths of ~328 nm and ~400 nm, respectively.

Experimental Procedure

-

Reagent Preparation: Thaw all reagents on ice. Prepare working dilutions of the enzyme, substrate, and inhibitor in pre-chilled Assay Buffer immediately before use.

-

Assay Setup:

-

Substrate Blank (No-Enzyme Control): Add Assay Buffer and the substrate to the well. This is crucial for determining the background fluorescence.

-

Enzyme Blank (No-Substrate Control): Add Assay Buffer and the enzyme to the well. This measures any intrinsic fluorescence of the enzyme preparation.

-

Positive Control (Enzyme Activity): Add Assay Buffer, enzyme, and substrate to the well.

-

Inhibitor Wells: Add Assay Buffer, enzyme, and varying concentrations of the inhibitor to the wells.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow for enzyme-inhibitor interactions.[1]

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction. Ensure the final volume in each well is consistent (e.g., 200 µL).

-

Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader. Monitor the increase in fluorescence over time (kinetic read) at the assay temperature.

Data Analysis

-

Background Subtraction: For each time point, subtract the average fluorescence reading of the Substrate Blank from all other wells.

-

Determine Initial Velocity (V₀): Plot the background-subtracted relative fluorescence units (RFU) versus time for each well. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Inhibitor Potency (IC₅₀): Plot the V₀ against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing Workflows and Pathways

FRET-Based Assay Principle

The following diagram illustrates the fundamental principle of the Mca-Pro-Leu FRET assay.

Caption: FRET mechanism of the Mca-Dnp substrate for MMP activity.

General Experimental Workflow

The diagram below outlines the general workflow for conducting an MMP activity assay using a Mca-Pro-Leu based substrate.

Caption: General workflow for an Mca-Pro-Leu based MMP assay.

Synthesis of Mca-Pro-Leu FRET Peptides

Mca-Pro-Leu containing FRET peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The following diagram illustrates a simplified workflow.

Caption: Workflow for solid-phase synthesis of an Mca-FRET peptide.

MMP-9 Signaling in Breast Cancer Metastasis

Mca-Pro-Leu substrates are valuable tools for studying the activity of MMPs like MMP-9, which play a critical role in cancer progression. The diagram below depicts a simplified signaling pathway involving MMP-9 in breast cancer metastasis.[6][7][8]

Caption: Simplified MMP-9 signaling pathway in breast cancer metastasis.

Conclusion

The Mca-Pro-Leu motif and its incorporation into FRET-based substrates represent a powerful and versatile technology for the study of matrix metalloproteinases. The high sensitivity, continuous monitoring capabilities, and adaptability of these substrates make them indispensable tools in academic research and drug discovery. This guide has provided the foundational knowledge, quantitative data, and practical protocols to enable both novice and experienced researchers to confidently apply this technology to their scientific inquiries. A thorough understanding of the principles and methodologies outlined herein will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of the critical roles of MMPs in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overexpression of matrix metalloproteinase‐9 in breast cancer cell lines remarkably increases the cell malignancy largely via activation of transforming growth factor beta/SMAD signalling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mca-Pro-Leu Assay in MMP-2 Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix components, playing a crucial role in physiological processes such as tissue remodeling, wound healing, and angiogenesis. Dysregulation of MMP-2 activity is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Therefore, the accurate measurement of MMP-2 activity is paramount for both basic research and the development of therapeutic inhibitors.

This document provides a detailed protocol for the determination of MMP-2 activity using a highly sensitive fluorogenic assay based on the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. This substrate incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl (Dpa). In its intact form, the fluorescence of the Mca group is quenched by the Dpa group through Fluorescence Resonance Energy Transfer (FRET).[1][2] Upon cleavage of the peptide bond between Glycine and Leucine by an active MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity.[3][4] This continuous assay allows for rapid and convenient kinetic evaluation of MMP-2.[5][6]

Principle of the Assay

The core of this assay is the enzymatic cleavage of a FRET-based peptide substrate by MMP-2. The substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, is specifically designed to be a target for several MMPs, including MMP-2.[1][3] The cleavage event separates the Mca fluorophore from the Dpa quencher, resulting in a measurable increase in fluorescence that is directly proportional to the MMP-2 activity.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent | Supplier Example | Catalog Number Example | Storage Conditions |

| Recombinant Human MMP-2 (pro-form) | R&D Systems | 902-MP | -20°C to -70°C |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ Substrate | R&D Systems | ES001 | -20°C to -70°C, protect from light |

| p-Aminophenylmercuric Acetate (APMA) | Sigma-Aldrich | A9563 | Room Temperature |

| Assay Buffer Components (Tris, CaCl₂, NaCl) | Various | Various | Room Temperature |

| Brij-35 | Sigma-Aldrich | 230-025-3 | Room Temperature |

| DMSO | Sigma-Aldrich | D8418 | Room Temperature |

| Black 96-well microplate | Nunc | 475515 | Room Temperature |

| MMP Inhibitor (e.g., GM6001) | Millipore | 364206 | -20°C |

Experimental Protocols

Reagent Preparation

Assay Buffer (TCNB): Prepare a solution containing 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, and 0.05% (w/v) Brij-35. Adjust the pH to 7.5.

MMP-2 Substrate Stock Solution (10 mM): Dissolve the Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ substrate in DMSO to create a 10 mM stock solution. Store in light-protected aliquots at -20°C.[6]

Working Substrate Solution (20 µM): Dilute the 10 mM substrate stock solution in Assay Buffer to a final concentration of 20 µM. Prepare this solution fresh for each experiment.

Recombinant Human MMP-2 (rhMMP-2) Stock Solution (100 µg/mL): Reconstitute the lyophilized rhMMP-2 in Assay Buffer to a concentration of 100 µg/mL.

APMA Stock Solution (100 mM): Dissolve APMA in DMSO to create a 100 mM stock solution. Caution: APMA is toxic and should be handled with care.[7]

Activation of pro-MMP-2

To measure the total MMP-2 activity, the inactive pro-form of the enzyme must be activated.

-

To the 100 µg/mL rhMMP-2 stock solution, add APMA from the 100 mM stock to a final concentration of 1 mM.

-

Incubate the mixture at 37°C for 1 hour.

-

After incubation, dilute the activated MMP-2 to the desired final concentration (e.g., 0.2 ng/µL) in Assay Buffer. Keep the activated enzyme on ice until use.[8]

MMP-2 Activity Assay Protocol

-

Add 50 µL of the diluted, activated rhMMP-2 solution to the wells of a black 96-well microplate.

-

For inhibitor studies, pre-incubate the activated MMP-2 with the inhibitor for 10-15 minutes at room temperature before adding the substrate.

-

To initiate the reaction, add 50 µL of the 20 µM Working Substrate Solution to each well. The final substrate concentration will be 10 µM.

-

Include the following controls:

-

Substrate Blank: 50 µL of Assay Buffer and 50 µL of Working Substrate Solution.

-

Enzyme Blank: 50 µL of activated MMP-2 and 50 µL of Assay Buffer (if measuring endpoint fluorescence).

-

Positive Control: Activated MMP-2 without any inhibitor.

-

Negative Control: Assay Buffer without MMP-2.

-

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for at least 5-15 minutes, with readings taken every 30-60 seconds. Use an excitation wavelength of 320-328 nm and an emission wavelength of 393-405 nm.[9][10]

Data Analysis

-

Subtract the fluorescence signal of the Substrate Blank from all other readings.

-

Determine the reaction velocity (Vmax) from the linear portion of the kinetic curve (RFU/min).

-

The specific activity can be calculated using the following formula: Specific Activity (pmol/min/µg) = (Adjusted Vmax (RFU/min) x Conversion Factor (pmol/RFU)) / amount of enzyme (µg) The conversion factor is derived from a standard curve of a known concentration of the free fluorophore (e.g., Mca-Pro-Leu-OH).

Data Presentation

Table 1: Typical Instrument Settings

| Parameter | Setting |

| Read Mode | Kinetic |

| Excitation Wavelength | 320 nm[9] |

| Emission Wavelength | 405 nm[9] |

| Temperature | 37°C[8][9] |

| Reading Interval | 60 seconds |

| Duration | 15 minutes |

Table 2: Example MMP-2 Standard Curve Data

| Activated MMP-2 (ng/mL) | Fluorescence (RFU/min) |

| 2000 | 8500 |

| 1000 | 4300 |

| 500 | 2200 |

| 250 | 1150 |

| 125 | 600 |

| 62.5 | 320 |

| 0 (Blank) | 50 |

Table 3: Example MMP-2 Inhibition Data

| Inhibitor (GM6001) Conc. (nM) | % Inhibition |

| 1000 | 98 |

| 500 | 95 |

| 250 | 85 |

| 125 | 65 |

| 62.5 | 40 |

| 31.25 | 20 |

| 0 | 0 |

Visualizations

Caption: Workflow for MMP-2 activity measurement using the Mca-Pro-Leu assay.

Caption: Principle of the FRET-based Mca-Pro-Leu assay for MMP-2.

References

- 1. bio-techne.com [bio-techne.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quickzyme.com [quickzyme.com]

- 8. anaspec.com [anaspec.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

High-Throughput Screening with Mca-Pro-Leu Substrates: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Mca-Pro-Leu-based fluorogenic substrates in high-throughput screening (HTS) assays, primarily targeting Matrix Metalloproteinases (MMPs).

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial in the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them significant therapeutic targets. Fluorogenic substrates containing the Mca-Pro-Leu sequence have become invaluable tools for screening potential MMP inhibitors due to their sensitivity and suitability for HTS formats.

Principle of the Assay

The HTS assays described herein are based on the principle of Fluorescence Resonance Energy Transfer (FRET). The Mca-Pro-Leu-containing peptide substrates are synthesized to include a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, typically a 2,4-dinitrophenyl (Dnp) or N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa) group. In the intact substrate, the close proximity of the quencher to the Mca fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide bond by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2][3]

Applications

The primary application of Mca-Pro-Leu substrates is in the high-throughput screening of compound libraries to identify potential inhibitors of MMPs.[2][4] These substrates, particularly variants like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 and Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, have been optimized for sensitivity and specificity towards various MMPs, including collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and stromelysins.[5][6]

Key applications include:

-

Primary HTS Campaigns: Rapidly screening large chemical libraries for compounds that inhibit MMP activity.